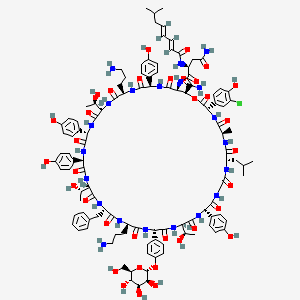

Ramoplanin A'1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La ramoplanine A’1 est un antibiotique glycolipodepsipeptide dérivé de la bactérie Actinoplanes. Elle est connue pour son efficacité contre les bactéries Gram-positives, notamment Staphylococcus aureus résistant à la méthicilline et Enterococcus résistant à la vancomycine . La ramoplanine A’1 agit en inhibant la biosynthèse de la paroi cellulaire bactérienne, ce qui en fait un antibiotique puissant pour traiter diverses infections bactériennes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la ramoplanine A’1 implique la préparation de plusieurs fragments peptidiques et depsipeptidiques, qui sont ensuite couplés et cyclisés pour former le composé final. La synthèse générale implique la préparation des résidus 3-9 (heptapeptide), du pentadepsipeptide (résidus 1, 2 et 15-17) et du pentapeptide (résidus 10-14). Ces fragments sont ensuite couplés et cyclisés pour créer le noyau aglycone à 49 chaînons du composé .

Méthodes de production industrielle

La production industrielle de la ramoplanine A’1 implique généralement la fermentation utilisant la bactérie Actinoplanes. Le bouillon de fermentation est ensuite traité pour isoler et purifier l’antibiotique. Des techniques de génie génétique ont également été utilisées pour produire des analogues de ramoplanine avec des structures modifiées et une activité antimicrobienne accrue .

Analyse Des Réactions Chimiques

Types de réactions

La ramoplanine A’1 subit diverses réactions chimiques, notamment :

Oxydation : implique l’ajout d’oxygène ou l’élimination d’hydrogène.

Réduction : implique l’ajout d’hydrogène ou l’élimination d’oxygène.

Substitution : implique le remplacement d’un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions chimiques de la ramoplanine A’1 comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement réalisées dans des conditions contrôlées pour assurer la stabilité et l’intégrité du composé .

Principaux produits formés

Les principaux produits formés à partir des réactions chimiques de la ramoplanine A’1 dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d’oxydation peuvent produire des dérivés oxydés, tandis que les réactions de réduction peuvent produire des formes réduites du composé .

Applications de la recherche scientifique

La ramoplanine A’1 a une large gamme d’applications de recherche scientifique, notamment :

Chimie : utilisée comme composé modèle pour étudier la synthèse des peptides et des depsipeptides.

Biologie : employée dans la recherche sur la biosynthèse de la paroi cellulaire bactérienne et les mécanismes de résistance aux antibiotiques.

Industrie : Utilisée dans le développement de nouveaux antibiotiques et agents antimicrobiens.

Applications De Recherche Scientifique

Ramoplanin A’1 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide and depsipeptide synthesis.

Biology: Employed in research on bacterial cell wall biosynthesis and antibiotic resistance mechanisms.

Industry: Utilized in the development of new antibiotics and antimicrobial agents.

Mécanisme D'action

La ramoplanine A’1 exerce son effet bactéricide en inhibant la biosynthèse de la paroi cellulaire. Elle se lie spécifiquement et séquestre les intermédiaires lipidiques I et II, empêchant la glycosyltransférase intracellulaire (MurG) et d’autres étapes du système d’assemblage du peptidoglycane. Cette inhibition bloque l’étape de transglycosylation de la synthèse du peptidoglycane, qui est essentielle à la formation de la paroi cellulaire bactérienne .

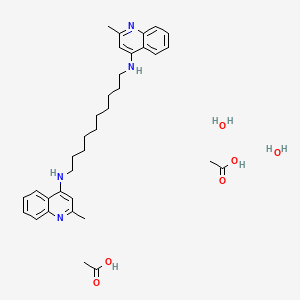

Comparaison Avec Des Composés Similaires

Composés similaires

Vancomycine : un autre antibiotique glycopeptidique qui inhibe la biosynthèse de la paroi cellulaire mais se lie à la séquence D-Ala–D-Ala des précurseurs de la paroi cellulaire.

Teicoplanine : similaire à la vancomycine, elle cible également la séquence D-Ala–D-Ala mais a une structure et un spectre d’activité différents.

Enduracidine : un antibiotique lipoglycodepsipeptide qui inhibe également l’étape de transglycosylation de la synthèse du peptidoglycane.

Unicité

La ramoplanine A’1 est unique en sa capacité à se lier aux intermédiaires lipidiques I et II, ce qui la distingue d’autres antibiotiques comme la vancomycine et la teicoplanine qui ciblent la séquence D-Ala–D-Ala. Ce mécanisme d’action unique rend la ramoplanine A’1 efficace contre les bactéries qui ont développé une résistance à d’autres antibiotiques .

Propriétés

Numéro CAS |

124884-28-2 |

|---|---|

Formule moléculaire |

C112H142ClN21O35 |

Poids moléculaire |

2377.9 g/mol |

Nom IUPAC |

(2S)-N-[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-21-[4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2Z,4E)-octa-2,4-dienoyl]amino]butanediamide |

InChI |

InChI=1S/C112H142ClN21O35/c1-8-9-10-11-15-22-79(145)120-75(50-78(116)144)101(156)134-90-94(95(117)150)169-111(166)89(64-33-44-76(143)70(113)49-64)133-96(151)54(4)119-99(154)73(47-53(2)3)121-80(146)51-118-102(157)84(59-23-34-65(139)35-24-59)129-105(160)83(57(7)138)127-107(162)86(63-31-42-69(43-32-63)167-112-93(149)92(148)91(147)77(52-135)168-112)128-98(153)71(20-16-45-114)122-100(155)74(48-58-18-13-12-14-19-58)124-103(158)81(55(5)136)126-108(163)87(61-27-38-67(141)39-28-61)131-109(164)88(62-29-40-68(142)41-30-62)130-104(159)82(56(6)137)125-97(152)72(21-17-46-115)123-106(161)85(132-110(90)165)60-25-36-66(140)37-26-60/h10-15,18-19,22-44,49,53-57,71-75,77,81-94,112,135-143,147-149H,8-9,16-17,20-21,45-48,50-52,114-115H2,1-7H3,(H2,116,144)(H2,117,150)(H,118,157)(H,119,154)(H,120,145)(H,121,146)(H,122,155)(H,123,161)(H,124,158)(H,125,152)(H,126,163)(H,127,162)(H,128,153)(H,129,160)(H,130,159)(H,131,164)(H,132,165)(H,133,151)(H,134,156)/b11-10+,22-15-/t54-,55+,56-,57-,71-,72-,73+,74+,75+,77-,81+,82-,83-,84+,85-,86+,87-,88+,89+,90+,91-,92+,93+,94+,112+/m1/s1 |

Clé InChI |

KGTWTFTVFJILTL-XSSBUIEHSA-N |

SMILES isomérique |

CCC/C=C/C=C\C(=O)N[C@@H](CC(=O)N)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C2=CC=C(C=C2)O)CCCN)[C@@H](C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)[C@H](C)O)CC5=CC=CC=C5)CCCN)C6=CC=C(C=C6)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)[C@@H](C)O)C8=CC=C(C=C8)O)CC(C)C)C)C9=CC(=C(C=C9)O)Cl)C(=O)N |

SMILES canonique |

CCCC=CC=CC(=O)NC(CC(=O)N)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CC5=CC=CC=C5)CCCN)C6=CC=C(C=C6)OC7C(C(C(C(O7)CO)O)O)O)C(C)O)C8=CC=C(C=C8)O)CC(C)C)C)C9=CC(=C(C=C9)O)Cl)C(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

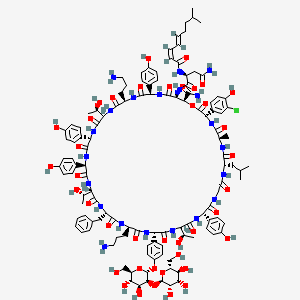

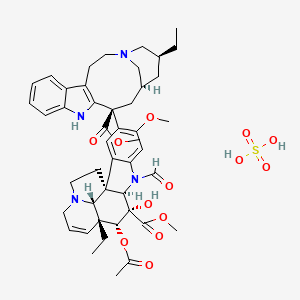

![N-[24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,30,39-tris(1-hydroxyethyl)-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-(octa-2,4-dienoylamino)butanediamide](/img/structure/B10859766.png)

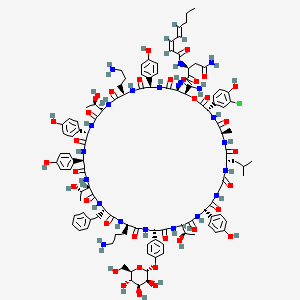

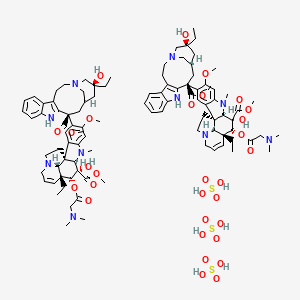

![N-[24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-18,30,39-tris(1-hydroxyethyl)-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-21-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-(7-methylocta-2,4-dienoylamino)butanediamide](/img/structure/B10859778.png)

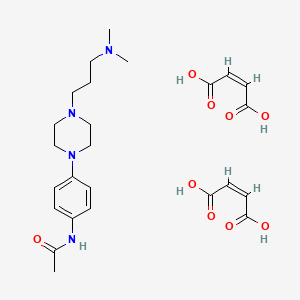

![(2S)-N-[(3S,6R,15S,21S,27S,36S,42R,48S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2Z,4E)-octa-2,4-dienoyl]amino]butanediamide](/img/structure/B10859801.png)